
4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide, commonly known as MEOP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEOP belongs to the class of indole-based compounds and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of MEOP is not fully understood. However, studies have shown that MEOP can modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. MEOP also has antioxidant properties and can reduce oxidative stress in cells.
Biochemical and Physiological Effects:
MEOP has been shown to have various biochemical and physiological effects. In animal studies, MEOP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and function. MEOP has also been shown to reduce inflammation and oxidative stress in cells. In addition, MEOP can improve cognitive function and enhance memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEOP has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MEOP is a relatively new compound, and its long-term effects on human health are not yet fully understood. Furthermore, MEOP can be expensive to synthesize, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for MEOP research. In neuroscience, MEOP can be further studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer research, MEOP can be studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. MEOP can also be studied for its potential use in drug delivery systems due to its high solubility in water.
Conclusion:
MEOP is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEOP has been shown to have neuroprotective, antidepressant, and anticancer properties. MEOP can modulate various neurotransmitter systems, reduce inflammation and oxidative stress, and improve cognitive function. Although MEOP has several advantages for lab experiments, its long-term effects on human health are not yet fully understood. There are several future directions for MEOP research, including its potential use in drug delivery systems and its therapeutic applications in neurodegenerative diseases and cancer.
Métodos De Síntesis
MEOP can be synthesized using various methods, including the reaction of 4-ethyl-1H-indole-3-carboxylic acid with 1-(2-methoxyethyl)piperazine and carbonyldiimidazole. Another method involves the reaction of 4-ethyl-1H-indole-3-carboxylic acid with N-(2-methoxyethyl)piperazine in the presence of N,N'-dicyclohexylcarbodiimide. The yield of MEOP using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
MEOP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and cancer research. In neuroscience, MEOP has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, MEOP has been studied as a potential treatment for anxiety and depression. In cancer research, MEOP has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-ethyl-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-3-20-8-10-21(11-9-20)18(23)19-16-14-22(12-13-24-2)17-7-5-4-6-15(16)17/h4-7,14H,3,8-13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBNIGPRGQPDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)
![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2755719.png)

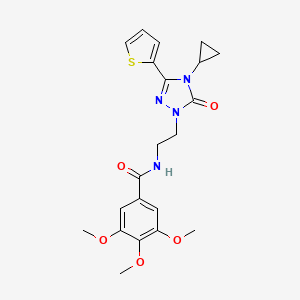
![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)
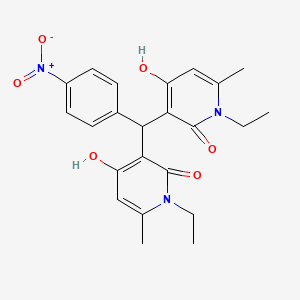


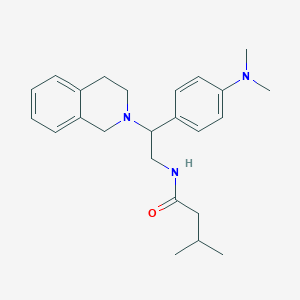
![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)
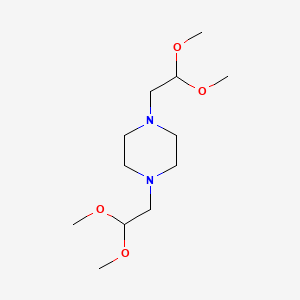
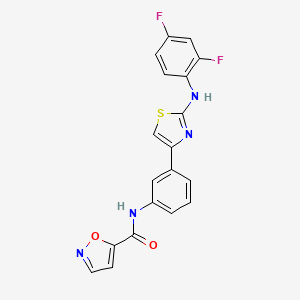
![1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2755736.png)